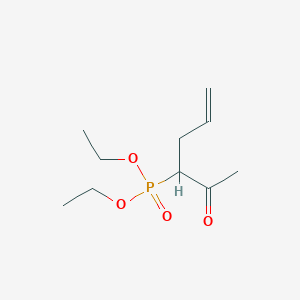
3-Diethoxyphosphoryl-hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethoxyphosphoryl-hex-5-en-2-one is an organic compound with the molecular formula C8H15O4P It is a phosphorylated derivative of hexenone, characterized by the presence of a diethoxyphosphoryl group attached to the hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethoxyphosphoryl-hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with diethyl phosphite under specific conditions. One common method is the Michael addition reaction, where diethyl phosphite is added to hex-5-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Diethoxyphosphoryl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
3-Diethoxyphosphoryl-hex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Diethoxyphosphoryl-hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to interfere with phosphorylation-dependent processes. This can lead to the modulation of enzyme activity or signal transduction pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3H)-one: Another phosphorylated compound with similar chemical properties.
3-Diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates: Compounds with a similar diethoxyphosphoryl group but different structural backbones.
Uniqueness
3-Diethoxyphosphoryl-hex-5-en-2-one is unique due to its specific hexenone backbone combined with the diethoxyphosphoryl groupIts ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its versatility and importance .
Properties
CAS No. |
57648-58-5 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-diethoxyphosphorylhex-5-en-2-one |
InChI |
InChI=1S/C10H19O4P/c1-5-8-10(9(4)11)15(12,13-6-2)14-7-3/h5,10H,1,6-8H2,2-4H3 |
InChI Key |
JQSPXYQFWOCCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC=C)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
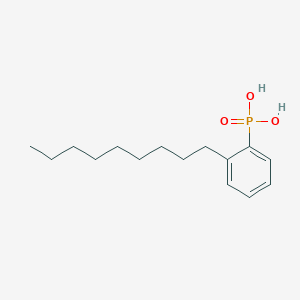
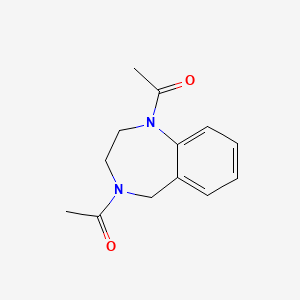
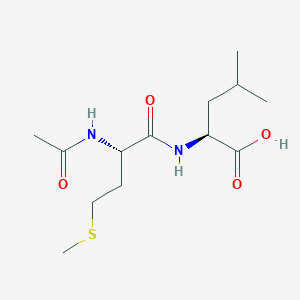
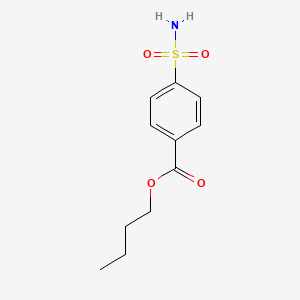
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
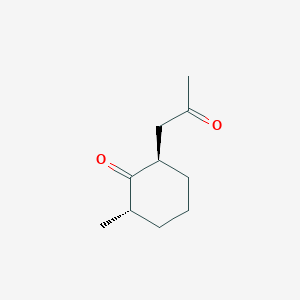
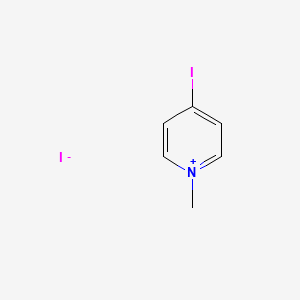


![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


